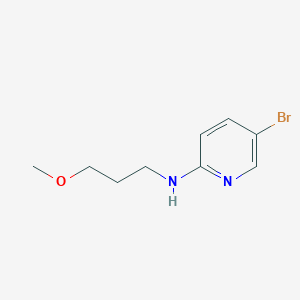

5-bromo-N-(3-methoxypropyl)pyridin-2-amine

Description

5-Bromo-N-(3-methoxypropyl)pyridin-2-amine is a brominated pyridine derivative with a 3-methoxypropylamine substituent at the 2-position of the pyridine ring. The bromine atom at the 5-position enhances electronic effects, while the 3-methoxypropyl chain contributes to lipophilicity and steric bulk, influencing its physicochemical and biological properties.

Propriétés

IUPAC Name |

5-bromo-N-(3-methoxypropyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-6-2-5-11-9-4-3-8(10)7-12-9/h3-4,7H,2,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNYDNCKLGPDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Pyridin-2-amine Derivatives

- Reagents: N-bromosuccinimide (NBS) is commonly used as the brominating agent.

- Solvent: Acetone or dichloromethane (DCM) are typical solvents.

- Temperature: Low temperatures around 0–10 °C are favored to minimize over-bromination.

- Byproduct Control: Over-bromination leads to 2-amino-3,5-dibromopyridine as a major impurity. Careful control of NBS equivalents and slow addition helps suppress this side reaction.

- Yield: Optimized bromination yields reach up to 95% with proper control of reaction parameters.

N-Alkylation with 3-Methoxypropylamine

- Reagents: Sodium hydride (NaH) is used as a base to deprotonate the amine, facilitating nucleophilic substitution.

- Alkylating Agent: 3-methoxypropylamine or its derivatives.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Controlled heating (typically 40–60 °C) to promote reaction without decomposition.

- Reaction Time: Several hours under stirring.

- Workup: Purification by filtration and recrystallization; column chromatography is often avoided for scalability.

Example Synthetic Route

Industrial Production Considerations

- Continuous Flow Reactors: Enhance control over reaction time and temperature, improving yield and purity.

- Automated Systems: Facilitate precise reagent dosing, especially for bromination to avoid over-bromination.

- Green Chemistry: Use of environmentally friendly solvents and reagents is being explored, such as methanol for intermediate steps.

- Purification: Industrial processes favor crystallization and filtration over chromatography to reduce cost and complexity.

Related Intermediate Syntheses Informing Preparation

- 2-Methoxy-5-aminopyridine is synthesized via reduction of 2-methoxy-5-nitropyridine using 10% Pd/C catalyst under hydrogen atmosphere, yielding ~92.5% purity and yield.

- Diazotization and fluorination reactions on 2-methoxy-5-aminopyridine provide insights into mild reaction conditions and purification techniques applicable to pyridine derivatives.

- Bromination and iodination of 2-aminopyridine derivatives highlight the importance of reaction condition optimization and impurity control relevant to this compound synthesis.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Brominating agent (NBS) equivalents | 0.95–1.05 molar equiv. | Controls over-bromination and impurity formation |

| Bromination temperature | 0–10 °C | Minimizes side reactions |

| Base for N-alkylation | Sodium hydride (NaH) | Efficient deprotonation for nucleophilic substitution |

| Alkylating agent | 3-Methoxypropylamine | Introduces desired N-substituent |

| Alkylation solvent | DMF, THF | Solubilizes reactants, promotes reaction |

| Alkylation temperature | 40–60 °C | Balances reaction rate and stability |

| Purification method | Filtration, recrystallization | Scalable and cost-effective |

Research Findings and Optimization Notes

- Controlling bromination stoichiometry and temperature is critical to suppress formation of 2-amino-3,5-dibromopyridine, a major impurity.

- Recycling of unreacted starting materials during halogenation steps improves overall yield and cost efficiency.

- Avoiding chromatographic purification enhances industrial viability without sacrificing product purity.

- Use of mild reaction conditions (below 100 °C, atmospheric pressure) reduces degradation and side reactions.

- Employing metal-catalyzed hydrogenation for nitro group reduction ensures high purity intermediates for subsequent alkylation.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in 5-bromo-N-(3-methoxypropyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups present in the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Applications De Recherche Scientifique

Chemistry:

Building Block: 5-bromo-N-(3-methoxypropyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology:

Biological Probes: The compound can be used to design biological probes for studying enzyme activity or protein interactions.

Medicine:

Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory conditions.

Industry:

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mécanisme D'action

The mechanism of action of 5-bromo-N-(3-methoxypropyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and methoxypropyl group can influence the compound’s binding affinity and specificity for its targets.

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity : The 3-methoxypropyl substituent provides moderate lipophilicity compared to the more polar 3,4-dimethoxybenzyl group and the highly polar 2-(pyrrolidin-1-yl)ethyl group .

- Synthetic Accessibility : Reductive amination is a common method for introducing alkylamine substituents , while commercial derivatives like those from Enamine Ltd. utilize condensation or pre-functionalized intermediates .

Physicochemical and Spectral Properties

- Infrared Spectroscopy (IR): The NH stretch in pyridin-2-amine derivatives typically appears near 3425 cm⁻¹, as seen in 5-bromo-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine . C-Br vibrations are observed near 613 cm⁻¹, consistent across brominated pyridines . The 3-methoxypropyl group would exhibit C-O-C stretches near 1100–1250 cm⁻¹, distinguishing it from dimethylamino (C-N, ~1359 cm⁻¹) or nitro (NO₂, ~1500 cm⁻¹) substituents .

Crystallography :

- In 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, intermolecular N–H···N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice . This behavior is likely shared with the 3-methoxypropyl analog due to the presence of an NH group.

Activité Biologique

5-Bromo-N-(3-methoxypropyl)pyridin-2-amine is an organic compound with the molecular formula C₉H₁₃BrN₂O. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating glaucoma and other therapeutic areas. Below is a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 5-position and a methoxypropyl group at the nitrogen atom. The structural representation is as follows:

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including palladium-catalyzed cross-coupling reactions. These methods have been optimized to yield the compound efficiently, often utilizing arylboronic acids in the reaction process .

Antiglaucoma Potential

Recent studies indicate that this compound may serve as a promising candidate for glaucoma treatment. Researchers have synthesized molecular hybrids combining antiglaucoma drugs with hydrogen sulfide (H₂S) donors, enhancing therapeutic effects. In vitro studies have demonstrated that this compound contributes to significant and sustained H₂S production in both aqueous solutions and cellular environments, which is beneficial for ocular health.

Inhibition Studies

In related research on pyridine derivatives, compounds structurally similar to this compound exhibited anti-thrombolytic activity. For instance, derivatives with halogen substitutions showed varying degrees of effectiveness against clot formation, suggesting that modifications in the structure can lead to significant changes in biological activity .

Case Studies and Experimental Findings

Several studies have documented the biological activities of pyridine derivatives:

- Anti-Thrombolytic Activity : A series of pyridine derivatives were tested for their ability to inhibit clot formation in human blood. One derivative exhibited an anti-thrombolytic activity of 31.61%, while others showed varying levels of efficacy .

- Biofilm Inhibition : The biofilm inhibition properties of pyridine derivatives were also investigated, indicating potential applications in treating infections related to biofilm-forming bacteria .

- Structural Activity Relationship (SAR) : The SAR studies revealed that specific substitutions on the pyridine ring significantly influence biological activities, suggesting that further optimization could enhance the efficacy of compounds like this compound .

Comparative Analysis of Similar Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and biological activities:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Bromine at position 5, methyl group at position 2 | Commonly used in Suzuki reactions |

| N-(3-Methoxypropyl)-pyridin-2-amine | No bromine substitution | Lacks halogen; potentially less reactive |

| 6-Bromo-N-(3-methoxypropyl)pyridin-2-amine | Bromine at position 6 | Different reactivity profile due to position |

| 5-Chloro-N-(3-methoxypropyl)pyridin-2-amine | Chlorine instead of bromine | May exhibit different biological activities |

Q & A

Q. What analytical approaches resolve conflicting data in structural elucidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.